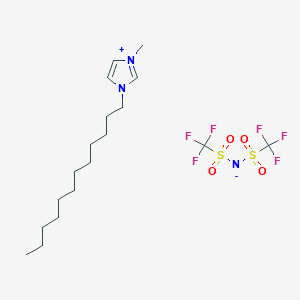

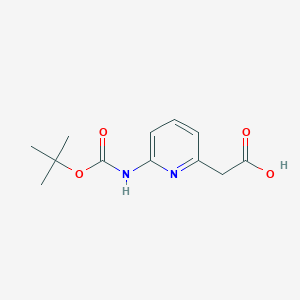

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride

Overview

Description

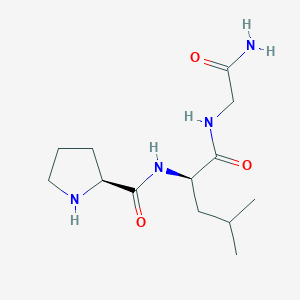

The compound "(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride" is a chiral amine hydrochloride salt. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds. For instance, the synthesis of chiral amines with high enantiopurity is a common theme, as seen in the preparation of (R)-1-(1H-indol-3-yl)propan-2-amines and (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .

Synthesis Analysis

The synthesis of chiral amines often involves multistep procedures to ensure high enantiopurity. For example, the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines was achieved through a five-step sequence, including a modified Nef reaction and condensation with (R)-(+)-2-methyl-2-propanesulfinamids, followed by desulfonation to yield the target product with excellent enantiopurity . Similarly, the stereoselective synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involved the use of sulfinyl imine and stereoselective reduction, scaled up to multikilogram levels with high chemical and stereochemical purity .

Molecular Structure Analysis

The molecular structure of chiral amines can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography, revealing intermolecular hydrogen bonds and the cis configuration of substituents . These techniques are essential for confirming the absolute configuration and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chiral amines are carefully designed to maintain or induce chirality. For example, the microbial reduction of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one yielded enantiomerically pure R-alcohol, which was further transformed into difluorotetrahydrofuran derivatives . These reactions demonstrate the potential for biocatalysis in the synthesis of chiral intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral amines, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of functional groups. While the papers provided do not directly discuss the properties of "(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride," they do highlight the importance of achieving high purity and enantiopurity, which are critical for the compound's potential applications in pharmaceuticals and as intermediates in organic synthesis .

Scientific Research Applications

Facile Synthesis Applications : A study by Peng et al. (2013) demonstrated the use of similar compounds in the facile synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines through a five-step sequence, highlighting its utility in efficient and cost-effective chemical synthesis (Peng et al., 2013).

Ligand Development for Metal Ions : Research by Liu et al. (1993) involved the preparation of N3O3 amine phenols, related to (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride, for use as ligands for Group 13 metal ions. This showcases its potential in developing complex metal ion ligands (Liu et al., 1993).

Conformational Analyses : A 2020 study by Nitek et al. analyzed the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to the compound , providing insights into the conformational dynamics of such compounds in different environments (Nitek et al., 2020).

Synthesis of α-Substituted Benzofurans : Wongsa et al. (2013) explored the use of propargyl amines in the synthesis of α-substituted 2-benzofuranmethamines, showing the compound's role in organic synthesis processes (Wongsa et al., 2013).

Development in Stereoselective Processes : Han et al. (2007) described the use of a similar compound in the development of a large-scale stereoselective process for synthesizing a complex hydrochloride, demonstrating its application in large-scale chemical synthesis (Han et al., 2007).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.

Future Directions

This involves predicting the potential applications of the compound and areas where further research is needed.

Please consult a professional chemist or a reliable database for specific information about “®-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride”.

properties

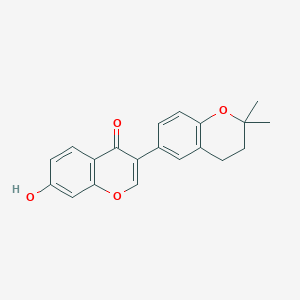

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEMCPLXQQXMSU-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC(=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662410 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | |

CAS RN |

473733-16-3 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

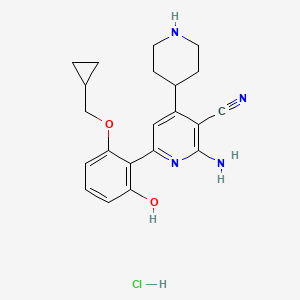

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)

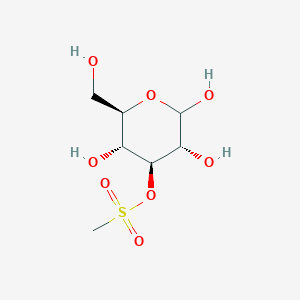

![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)